N-(3-chloro-2-hydroxyphenyl)acetamide
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Description
“N-(3-chloro-2-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 .
Synthesis Analysis
The synthesis of “N-(3-chloro-2-hydroxyphenyl)acetamide” involves the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent . The structure of the synthesized substances is established by methods of IR, PMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of “N-(3-chloro-2-hydroxyphenyl)acetamide” is established by methods of IR, PMR, and mass spectroscopy . The InChI code for this compound is 1S/C8H8ClNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) .Physical And Chemical Properties Analysis
“N-(3-chloro-2-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It has a computed XLogP3 value of 1.4, indicating its lipophilicity .Scientific Research Applications
Application in Proteomics Research
- Application Summary : This compound is used in proteomics research, which involves the study of proteomes and their functions .
Application in Antimicrobial Activity
- Application Summary : The compound has been studied for its antimicrobial properties .
- Results Summary : Studies have shown that N-(3-chloro-2-hydroxyphenyl)acetamide exhibits appreciable antibacterial activity against Gram-positive and Gram-negative bacteria, but not against fungi .
Application in Antifungal Agent Development
- Application Summary : This compound has been explored as a part of a program to develop new antifungal agents .
- Methods of Application : Synthesis of fluconazole analogs where one of the triazole moieties is replaced with benzothiazin-3(4H)-one or benzoxazin-3(4H)-one moieties .
- Results Summary : The synthesized compounds were potent inhibitors of Candida strains, indicating potential as antifungal agents .
Application in Cancer Research
- Application Summary : The compound has been used to synthesize derivatives for anti-cancer activity screening .
- Methods of Application : Condensation of 2-chloro-N-phenyl acetamides with acridone molecule and screening against various cancer cell lines using standard MTT assay .
- Results Summary : The synthesized compounds showed promising results against breast, cervical, and lung adenocarcinoma cell lines .
Application in Cytotoxicity Studies
- Application Summary : Novel AHL analogs synthesized from this compound were evaluated for their in vitro cytotoxic activity .
- Methods of Application : SARs investigation of AHLs with different scaffolds to assess enhanced cytotoxicity .
- Results Summary : AHLs with a terminal phenyl group, particularly those with the chalcone scaffold, exhibited remarkably enhanced cytotoxicity .
Application in Analgesic Drug Development
- Application Summary : Acetaminophen (APAP) analogs bearing a heterocyclic moiety linked to the p-acylaminophenol fragment were developed to modulate pharmacokinetic profiles .
- Methods of Application : In vivo studies comparing the analgesic profile and hepatotoxicity with APAP .
- Results Summary : The new compounds maintained an analgesic profile similar to APAP, with consistently reduced hepatotoxicity .
Application in Nitric Oxide Synthase Inhibition
- Application Summary : This compound has been investigated for its potential to inhibit nitric oxide synthase, which is significant in various physiological and pathological processes .
- Methods of Application : The inhibition activity is usually assessed using a modified Griess method that determines NO levels in serum by the reduction of nitrate to nitrite .
Application in Anti-Inflammatory Drug Development
- Application Summary : The anti-inflammatory properties of N-(3-chloro-2-hydroxyphenyl)acetamide derivatives have been studied for the development of new anti-inflammatory drugs .
Application in Chemical Diversity Studies
properties
IUPAC Name |
N-(3-chloro-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-2-3-6(9)8(7)12/h2-4,12H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLBBNGPBGJWPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-hydroxyphenyl)acetamide |
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